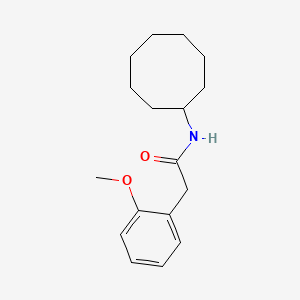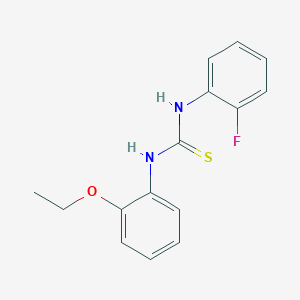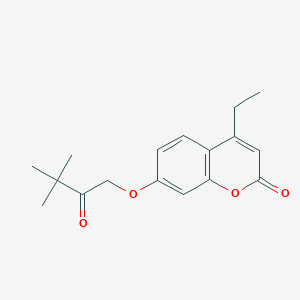
7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one is a synthetic compound with potential applications in scientific research. This compound is also known as DMOBEC, and it belongs to the class of coumarin derivatives. DMOBEC has been synthesized using various methods, and it has been found to exhibit interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of DMOBEC is not fully understood. However, it has been proposed that DMOBEC exerts its effects through the inhibition of various enzymes, including acetylcholinesterase, cyclooxygenase-2, and lipoxygenase. DMOBEC has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
DMOBEC has been found to exhibit interesting biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and antioxidant activities. DMOBEC has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. In addition, DMOBEC has been reported to inhibit the growth of cancer cells, including breast cancer cells, lung cancer cells, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DMOBEC has several advantages for lab experiments. It is relatively easy to synthesize, and it has been reported to exhibit interesting biochemical and physiological effects. However, DMOBEC also has some limitations for lab experiments. It has not been extensively studied, and its mechanism of action is not fully understood. In addition, DMOBEC may exhibit different effects depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of DMOBEC. First, further studies are needed to elucidate the mechanism of action of DMOBEC. Second, studies are needed to investigate the effects of DMOBEC in vivo, using animal models. Third, studies are needed to investigate the potential use of DMOBEC as a therapeutic agent for cancer and Alzheimer's disease. Fourth, studies are needed to investigate the toxicity and pharmacokinetics of DMOBEC. Finally, studies are needed to investigate the potential use of DMOBEC as a probe for enzyme assays and bioimaging.
Méthodes De Synthèse
DMOBEC has been synthesized using various methods, including the Knoevenagel condensation reaction and the one-pot multi-component reaction. The Knoevenagel condensation reaction involves the reaction between 7-hydroxy-4-ethylcoumarin and 3,3-dimethylacrylic acid in the presence of a base catalyst. The one-pot multi-component reaction involves the reaction between 7-hydroxy-4-ethylcoumarin, 3,3-dimethylacrylic acid, and ethyl acetoacetate in the presence of a base catalyst. Both methods have been reported to yield DMOBEC in good yields.
Applications De Recherche Scientifique
DMOBEC has been found to exhibit interesting scientific research applications. It has been reported to inhibit the growth of cancer cells, including breast cancer cells, lung cancer cells, and colon cancer cells. DMOBEC has also been found to exhibit anti-inflammatory and antioxidant activities. In addition, DMOBEC has been reported to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)-4-ethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-5-11-8-16(19)21-14-9-12(6-7-13(11)14)20-10-15(18)17(2,3)4/h6-9H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEZDOWWMKZAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


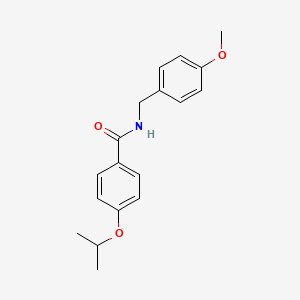

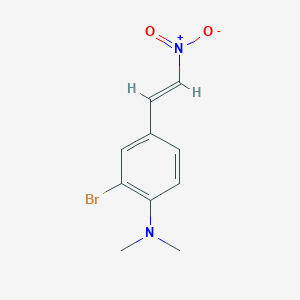

![N-(4-methoxyphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5780209.png)

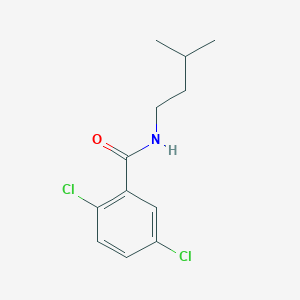

![3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5780242.png)
![N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5780243.png)
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5780250.png)
